molecular formula C11H16N2O2 B1317901 N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide CAS No. 953902-93-7

N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide

Cat. No. B1317901
CAS RN: 953902-93-7
M. Wt: 208.26 g/mol
InChI Key: LXHIZPJBWQTBND-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound . It’s used as an intermediate for the preparation of imatinib, an anti-cancer agent .


Synthesis Analysis

A series of novel “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones .


Molecular Structure Analysis

The title compound, “C16H15N5”, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Chemical Reactions Analysis

The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .


Physical And Chemical Properties Analysis

The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is “C16H15N5” with an average mass of 277.324 Da . The melting point is 133-1350C, and the predicted boiling point is 537.3±60.0 °C .

Scientific Research Applications

Chemoselective Synthesis and Catalysis N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, due to its structural attributes, contributes significantly to chemoselective synthesis, particularly in the creation of intermediates for antimalarial drugs. For example, chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst, demonstrates the compound's utility in synthesizing intermediates for complete natural antimalarial drug synthesis. This process underlines the importance of precise acylation in pharmaceutical synthesis, where N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can serve as a critical intermediate or target molecule (Magadum & Yadav, 2018).

Antimalarial Activity The compound's derivatives exhibit significant in vitro efficacy against drug-resistant Plasmodium falciparum strains, marking a potential pathway for developing new antimalarial agents. Research into 2,N-bisarylated 2-ethoxyacetamides has identified several inhibitors with potent activity against these strains, indicating the compound's role in the design and development of novel antimalarial drugs (Gutteridge et al., 2016).

Antitumor Agents N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide and its analogs have been explored for their cytotoxic activities, particularly against various cancer cell lines. The synthesis and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs reveal promising cell growth inhibitory activities, highlighting the compound's potential as an antitumor agent. This research underscores the importance of structural modifications to enhance antitumor potency and expand the range of effective cancer therapeutics (Dong et al., 2010).

Anti-proliferative Activity and Tumor Cell Selectivity The exploration of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research provides insights into the development of tumor-selective compounds, offering a novel class of drugs for targeted cancer therapy (Thomas et al., 2017).

Mechanism of Action

Safety and Hazards

The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept in a dark place, and at a temperature between 2-8°C .

Future Directions

As this compound is used as an intermediate in the synthesis of imatinib, an anti-cancer agent, future research could focus on exploring its potential uses in other therapeutic applications .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-9(12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHIZPJBWQTBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide

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